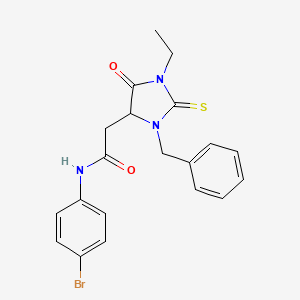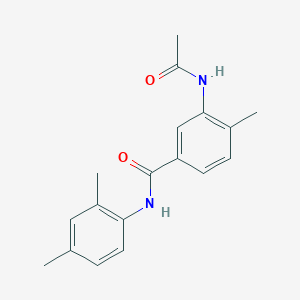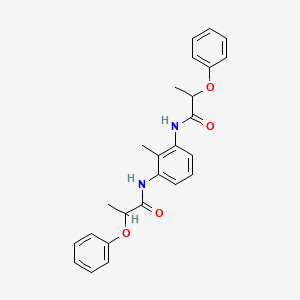
2-(3-benzyl-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-bromophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-benzyl-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-bromophenyl)acetamide is a chemical compound that has been the subject of scientific research due to its potential use in the development of new drugs. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively in laboratory experiments. In
Mechanism of Action
The mechanism of action of 2-(3-benzyl-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-bromophenyl)acetamide involves the inhibition of various enzymes and proteins in the body. This compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, which is an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-benzyl-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-bromophenyl)acetamide are diverse. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. It has also been shown to have neuroprotective effects, including the ability to reduce oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-benzyl-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-bromophenyl)acetamide in lab experiments is its broad range of biological activities. This compound has been shown to have anticancer, antiviral, and antibacterial properties, as well as neuroprotective effects. However, one limitation of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are many future directions for research on 2-(3-benzyl-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-bromophenyl)acetamide. One area of focus could be the development of new drugs based on this compound for the treatment of cancer, viral infections, and neurodegenerative disorders. Another area of focus could be the study of the compound's mechanism of action in more detail, including its interactions with specific enzymes and proteins in the body. Additionally, future research could focus on the optimization of the synthesis method for this compound to improve its yield and purity.
Synthesis Methods
The synthesis method of 2-(3-benzyl-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-bromophenyl)acetamide involves the reaction of 4-bromobenzylamine with ethyl acetoacetate in the presence of sodium ethoxide to form 3-benzyl-1-ethyl-5-oxo-2-thioxoimidazolidine-4-carboxylic acid ethyl ester. This intermediate is then reacted with thiosemicarbazide in the presence of sodium acetate to form 2-(3-benzyl-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl)thiosemicarbazide. Finally, this compound is reacted with acetic anhydride in the presence of pyridine to form 2-(3-benzyl-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-bromophenyl)acetamide.
Scientific Research Applications
2-(3-benzyl-1-ethyl-5-oxo-2-thioxo-4-imidazolidinyl)-N-(4-bromophenyl)acetamide has been studied extensively in scientific research for its potential use in drug development. This compound has been shown to have anticancer, antiviral, and antibacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
2-(3-benzyl-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)-N-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2S/c1-2-23-19(26)17(12-18(25)22-16-10-8-15(21)9-11-16)24(20(23)27)13-14-6-4-3-5-7-14/h3-11,17H,2,12-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHXKEZGGURUIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(N(C1=S)CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5195098.png)
![N-(5-chloro-2-methylphenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetamide](/img/structure/B5195108.png)
![1-[3-(3-chlorophenoxy)propoxy]-2-ethoxybenzene](/img/structure/B5195116.png)
![methyl N-[(1-isopropyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]glycinate](/img/structure/B5195131.png)
![N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine](/img/structure/B5195134.png)
![methyl 4-({4-(dimethylamino)-6-[(3,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}oxy)benzoate](/img/structure/B5195141.png)

![3-bromo-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5195152.png)

![4-[4-[4-(allyloxy)-3-methoxybenzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5195166.png)

![sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate](/img/structure/B5195194.png)

![9-ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-sulfonic acid](/img/structure/B5195212.png)